molecular formula C10H10BrN3O B15127615 6-bromo-N-ethyl-1H-indazole-3-carboxamide

6-bromo-N-ethyl-1H-indazole-3-carboxamide

Cat. No.: B15127615
M. Wt: 268.11 g/mol
InChI Key: IELUXUGWMNBPEW-UHFFFAOYSA-N
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Description

6-Bromo-N-ethyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom at the 6th position and an ethyl group at the nitrogen atom of the indazole ring makes this compound unique and potentially useful in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 6-bromo-1H-indazole-3-carboxylic acid with ethylamine under appropriate conditions to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent amination reactions. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-ethyl-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Bromo-N-ethyl-1H-indazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-N-ethyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular functions. The bromine atom and ethyl group contribute to its binding affinity and specificity. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

    6-Bromo-1H-indazole-3-carboxamide: Lacks the ethyl group, which may affect its biological activity.

    N-Ethyl-1H-indazole-3-carboxamide: Lacks the bromine atom, leading to different chemical properties.

    6-Bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid:

Uniqueness: 6-Bromo-N-ethyl-1H-indazole-3-carboxamide is unique due to the presence of both the bromine atom and the ethyl group, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

6-bromo-N-ethyl-1H-indazole-3-carboxamide

InChI

InChI=1S/C10H10BrN3O/c1-2-12-10(15)9-7-4-3-6(11)5-8(7)13-14-9/h3-5H,2H2,1H3,(H,12,15)(H,13,14)

InChI Key

IELUXUGWMNBPEW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NNC2=C1C=CC(=C2)Br

Origin of Product

United States

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